molecular formula C22H20N2O5S B12437565 4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate

4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate

Cat. No.: B12437565
M. Wt: 424.5 g/mol
InChI Key: OCKHRKSTDPOHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMN-214 is a synthetic antitumor agent known for its potent activity against various human tumor cell lines. It is an oral prodrug of HMN-176, a stilbene derivative that interferes with the subcellular spatial location of polo-like kinase-1, a serine/threonine kinase that regulates critical mitotic events . HMN-214 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMN-214 involves several key steps:

    Wittig Reaction: The reaction between 2-nitrobenzyltriphenylphosphonium bromide and pyridine-4-carboxaldehyde provides the olefin adduct as a mixture of geometric isomers.

    Reduction: The nitro group is reduced using tin(II) chloride to isolate the desired E-isomer.

    Condensation: An alternative approach involves the condensation of 2-nitrobenzaldehyde and 4-picoline in refluxing acetic anhydride to furnish the E-olefin, which is subsequently reduced with tin(II) chloride to the desired aniline.

    Acylation: The amine is acylated with 4-methoxybenzenesulfonyl chloride in pyridine to give the sulfonamide.

    Oxidation: The pyridine ring is oxidized to the corresponding N-oxide using peracetic acid at 70°C.

    Acetylation: The sulfonamide nitrogen is finally acetylated in boiling acetic anhydride.

Industrial Production Methods

Industrial production of HMN-214 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is finely ground and suspended in a 0.5% methylcellulose 4000 solution to make a 3 mg/ml suspension for oral administration .

Chemical Reactions Analysis

Types of Reactions

HMN-214 undergoes several types of chemical reactions, including:

    Oxidation: The oxidation of the pyridine ring to form the N-oxide.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Acylation and acetylation reactions to form sulfonamide and acetylated products.

Common Reagents and Conditions

    Oxidation: Peracetic acid at 70°C.

    Reduction: Tin(II) chloride.

    Substitution: 4-methoxybenzenesulfonyl chloride in pyridine, acetic anhydride.

Major Products

The major products formed from these reactions include the sulfonamide derivative and the N-oxide of the pyridine ring .

Comparison with Similar Compounds

HMN-214 is unique in its dual mechanism of action, combining cytotoxicity with the ability to circumvent multidrug resistance. Similar compounds include:

These compounds share some similarities with HMN-214 but differ in their specific targets and mechanisms of action, highlighting the uniqueness of HMN-214 in cancer therapy.

Properties

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[2-[2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHRKSTDPOHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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